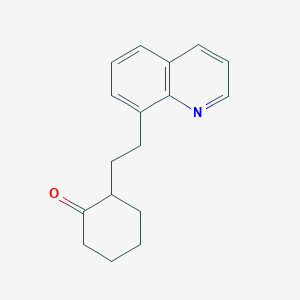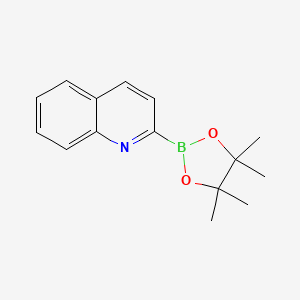
6-(3-nitrophenyl)-7H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrophenyl)-9H-purin-2-amine is a heterocyclic compound that belongs to the purine family. This compound features a purine core substituted with a 3-nitrophenyl group at the 6-position. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-9H-purin-2-amine typically involves the following steps:
Nitration of Phenyl Group: The starting material, phenylamine, undergoes nitration to introduce a nitro group at the meta position, forming 3-nitrophenylamine.
Formation of Purine Core: The 3-nitrophenylamine is then subjected to a series of cyclization reactions to form the purine core. This involves the use of formamide and other reagents under controlled conditions.
Final Substitution: The final step involves the substitution of the amino group at the 2-position of the purine ring, resulting in the formation of 6-(3-Nitrophenyl)-9H-purin-2-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group at the 2-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Purines: Substitution reactions yield various substituted purine derivatives.
Scientific Research Applications
6-(3-Nitrophenyl)-9H-purin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-9H-purin-2-amine involves its interaction with specific molecular targets. The nitro group and purine core allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
6-(3-Nitrophenyl)-9H-purin-2-amine: Unique due to the presence of the nitro group at the 3-position.
6-(4-Nitrophenyl)-9H-purin-2-amine: Similar structure but with the nitro group at the 4-position.
6-(2-Nitrophenyl)-9H-purin-2-amine: Nitro group at the 2-position.
Uniqueness
6-(3-Nitrophenyl)-9H-purin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro group can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
918537-01-6 |
|---|---|
Molecular Formula |
C11H8N6O2 |
Molecular Weight |
256.22 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C11H8N6O2/c12-11-15-8(9-10(16-11)14-5-13-9)6-2-1-3-7(4-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
InChI Key |
BEQKTHNKWXDVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
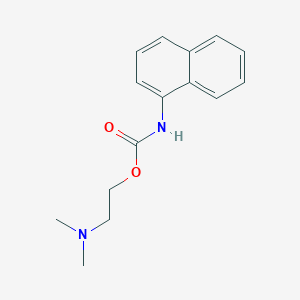
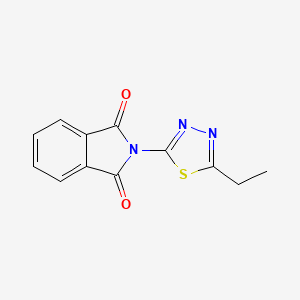
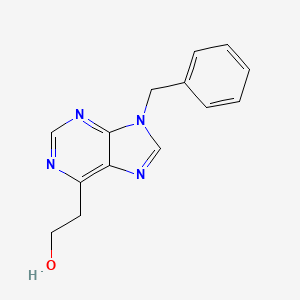

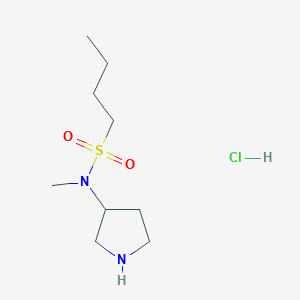
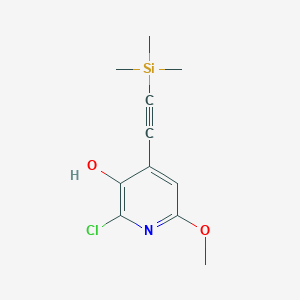


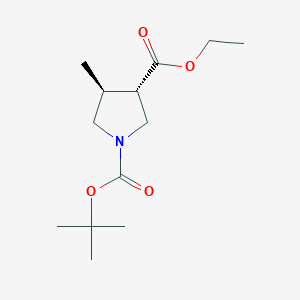
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
